molecular formula C10H12O3 B1656687 2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde CAS No. 53711-21-0

2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde

Cat. No.: B1656687
CAS No.: 53711-21-0
M. Wt: 180.2 g/mol
InChI Key: PAWLKOOZXUMOIB-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde (: 53711-21-0) is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This benzaldehyde derivative features a polyhydroxy and trimethyl substitution pattern on the benzene ring, a structure that is of significant interest in medicinal and organic chemistry research . Compounds with polyhydroxybenzaldehyde scaffolds are recognized as valuable building blocks and inspiring scaffolds for the development of novel bioactive molecules . Research into similar structures highlights their potential in designing dual-acting agents, such as inhibitors targeting enzymes like aldose reductase while also addressing oxidative stress, which are key pathways in the study of diabetic complications . As a pharmaceutical intermediate, this compound can be utilized in the synthesis of more complex molecules, including O-benzyl oxime-based derivatives, for biological evaluation . Its specific substitution pattern offers a platform for investigating structure-activity relationships in various drug discovery programs. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

2,5-dihydroxy-3,4,6-trimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-5-6(2)10(13)8(4-11)7(3)9(5)12/h4,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWLKOOZXUMOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)C=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566832
Record name 2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53711-21-0
Record name 2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde (CAS No. 53711-21-0) is a phenolic compound characterized by the presence of two hydroxyl groups and three methyl substituents on the benzene ring. This unique structure contributes to its diverse biological activities, including antioxidant properties and potential therapeutic applications.

  • Molecular Formula : C10H12O3
  • Molecular Weight : 180.20 g/mol
  • Physical Appearance : Typically a pale yellow liquid.
  • Solubility : Insoluble in water but soluble in organic solvents.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and has implications for aging and various diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that it significantly reduces levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves blocking the extracellular signal-regulated kinase (ERK1/2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent in treating infections.

Study 1: Inhibition of Inflammatory Mediators

In a study conducted on RAW264.7 macrophage cells, this compound was found to inhibit nitric oxide (NO) production by suppressing inducible nitric oxide synthase (iNOS) expression. The results indicated a marked decrease in inflammatory mediator release when treated with this compound .

Study 2: Antioxidant Efficacy

Another study assessed the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect comparable to standard antioxidants such as ascorbic acid.

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits TNF-α and IL-6 production
AntimicrobialEffective against various bacterial strains

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Research indicates that 2,5-dihydroxy-3,4,6-trimethylbenzaldehyde exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. A study highlighted its ability to scavenge free radicals effectively, suggesting potential use in dietary supplements aimed at reducing oxidative damage in cells .

Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents. In vitro studies showed that it inhibits the growth of several strains of bacteria, indicating its potential as a natural preservative in food products .

Agricultural Applications

Natural Pesticide
Due to its antimicrobial properties, this compound can be utilized as a natural pesticide. Research has shown that it can effectively control post-harvest pathogens in fruits and vegetables, thereby extending their shelf life and reducing spoilage. This application is particularly relevant in organic farming where synthetic pesticides are restricted .

Plant Growth Promotion
Preliminary studies suggest that this compound may also promote plant growth by enhancing nutrient uptake and improving resistance to environmental stressors. Such properties could be advantageous in developing bio-stimulants for sustainable agriculture .

Food Industry Applications

Flavoring Agent
As a derivative of benzaldehyde, this compound can be used as a flavoring agent in the food industry. Its pleasant aroma and taste profile make it suitable for incorporation into various food products, potentially enhancing flavor without the need for synthetic additives .

Preservative
The antioxidant and antimicrobial properties of this compound also position it as a natural preservative. Its ability to inhibit microbial growth can help maintain food safety and quality over extended periods .

Case Studies

Application AreaStudy ReferenceKey Findings
Pharmaceutical Effective antioxidant activity against free radicals.
Antimicrobial Inhibits growth of various bacterial strains.
Agricultural Controls post-harvest pathogens in fruits/vegetables.
Food Industry Potential use as a natural flavoring agent and preservative.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Group Key Properties/Applications
2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde C₁₂H₁₆O₃ 2,5-OH; 3,4,6-CH₃ Aldehyde Pharmaceutical intermediate
2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde C₁₂H₁₆O₃ 2,5-OCH₃; 3,4,6-CH₃ Aldehyde Crystallography studies
2,5-Dihydroxy-3,4,6-trimethylacetophenone C₁₂H₁₆O₃ 2,5-OH; 3,4,6-CH₃ Ketone Troglitazone synthesis
7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid C₂₂H₂₈O₄ 2,5-OH; 3,4,6-CH₃; C₇H₁₁O₂ chain Carboxylic acid Lab chemical synthesis

Table 2: Hazard Comparison (Selected Compounds)

Compound Name GHS Hazards Handling Precautions
7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid Acute toxicity, skin/eye irritation Use PPE, avoid dust inhalation
2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde No explicit data Standard lab protocols (assumed)

Key Findings and Implications

Substituent Effects : Hydroxyl groups enhance hydrogen bonding and polarity, whereas methoxy groups improve stability in crystalline phases .

Functional Group Interchange: Replacing aldehyde with ketone (acetophenone) shifts reactivity toward electrophilic pathways, critical in drug intermediate synthesis .

Safety Considerations: Complex derivatives with extended chains (e.g., phenylheptanoic acid) exhibit higher toxicity, necessitating rigorous safety protocols .

This analysis underscores the importance of substitution patterns and functional groups in dictating the physicochemical and biological behavior of aromatic aldehydes. Further studies on solubility, toxicity, and synthetic scalability are recommended to expand applications.

Preparation Methods

Friedel-Crafts Formylation and Directed Metalation Strategies

The synthesis of polysubstituted benzaldehydes frequently employs Friedel-Crafts acylation or directed ortho-metalation (DoM) sequences. For 2,5-dihydroxy-3,4,6-trimethylbenzaldehyde, a precursor-centric approach begins with 2,5-dimethoxy-1,3,4-trimethylbenzene. In one protocol, bromination at the para position relative to methoxy groups generates 2,5-dimethoxy-3,4,6-trimethylbromobenzene (35). Subsequent lithiation with n-butyllithium (n-BuLi) at −20°C in tetrahydrofuran (THF), followed by quenching with N,N-dimethylformamide (DMF), introduces the aldehyde moiety via electrophilic trapping, yielding 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde (36) in 90% yield. This method capitalizes on the directing effects of methoxy and methyl groups to achieve regioselective formylation.

Table 1: Lithiation-Formylation Optimization

Parameter Condition Yield (%) Source
Lithiation agent n-BuLi (2.5 equiv) 90
Electrophile DMF (1.2 equiv) 90
Temperature −20°C 90
Solvent THF 90

The methoxy groups serve dual roles: they activate the aromatic ring toward electrophilic substitution and protect phenolic hydroxyls during subsequent transformations. This intermediate (36) is pivotal for accessing the target compound through demethylation.

Demethylation of Methoxy-Protected Intermediates

Demethylation of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde (36) to this compound requires harsh conditions to cleave robust methyl ether bonds. Boron tribromide (BBr₃) in dichloromethane (DCM) is the reagent of choice, achieving near-quantitative conversion. A representative procedure involves dropwise addition of BBr₃ (1 M in DCM, 3.0 equiv) to a solution of 36 in anhydrous DCM at 0°C. After warming to room temperature and stirring for 12–24 hours, the reaction is quenched with ice water, yielding the dihydroxy product in 82–84% isolated yield.

Table 2: Demethylation Efficiency with BBr₃

Substrate BBr₃ (equiv) Time (h) Yield (%) Source
36 3.0 12 84
4-Methoxy analog 2.2 22 79

Alternative demethylation agents like hydrobromic acid (HBr) or aluminum chloride (AlCl₃) are less effective, often leading to over-dealkylation or side reactions. The BBr₃ method preserves the aldehyde functionality while selectively removing methyl protecting groups, making it indispensable for this synthesis.

Oxidative Cyclization and Tandem Reaction Approaches

Recent advances highlight the utility of this compound in multicomponent reactions (MCRs). For instance, its participation in Petasis-Diels-Alder reactions enables one-pot construction of isoindoline derivatives. The aldehyde’s electron-rich aromatic system undergoes tandem condensation with allylamines and boronic acids, facilitated by Lewis acids like titanium(IV) isopropoxide. These reactions proceed with moderate diastereoselectivity, yielding polycyclic frameworks in 61–70% yields.

Table 3: Petasis-Diels-Alder Reaction Outcomes

Allylamine Boronic Acid Yield (%) dr (syn:anti) Source
N-Methylallylamine Phenylboronic acid 70 3:1
N-Allylaniline 4-Fluorophenyl 65 2:1

This methodology underscores the compound’s role as a versatile building block in diversity-oriented synthesis, particularly for drug discovery.

Challenges in Regioselective Methylation

Introducing methyl groups at the 3,4,6-positions of the benzaldehyde core presents significant regiochemical challenges. Classical Friedel-Crafts alkylation using methyl chloride and AlCl₃ often leads to over-alkylation or isomerization. A refined approach involves stepwise methylation of 2,5-dihydroxybenzaldehyde derivatives using dimethyl sulfate under basic conditions. For example, treating 2,5-dihydroxybenzaldehyde with excess methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C installs methyl groups sequentially over 24–48 hours. However, this method requires careful monitoring to avoid O-methylation of the phenolic hydroxyls, which would necessitate additional protective steps.

Applications in Natural Product Synthesis

The synthetic utility of this compound is exemplified in its incorporation into tocopherol (vitamin E) analogs. Researchers at the University of Groningen employed this compound as a key intermediate in the enantioselective synthesis of (R,R,R)-γ-tocopherol. The aldehyde’s sterically hindered environment facilitates asymmetric induction during Grignard additions, achieving enantiomeric excesses >90% in critical bond-forming steps.

Q & A

Q. What are the optimal synthetic routes for 2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde, and how do reaction conditions influence yield?

The compound is synthesized via Fries rearrangement using 2,5-diacetoxy-3,4,6-trimethylacetophenone as a precursor. Key steps include:

  • Catalytic system : Boron trifluoride (BF₃) in acetic acid at 60–70°C to facilitate acyl group migration .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Yield optimization : Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 of precursor to BF₃) are critical. Excess BF₃ may lead to side reactions, while shorter times result in incomplete rearrangement .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to identify hydroxyl (-OH), aldehyde (-CHO), and methyl (-CH₃) groups. For example, aldehyde protons appear at δ 9.8–10.2 ppm in CDCl₃ .
  • IR : Strong absorption bands at ~3300 cm⁻¹ (OH stretch) and ~1680 cm⁻¹ (C=O stretch of aldehyde) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₀H₁₂O₃) and fragmentation patterns .

Q. How can impurities be minimized during synthesis?

  • Side reaction control : Avoid prolonged exposure to acidic conditions to prevent demethylation or oxidation of hydroxyl groups .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (1:3) to separate byproducts. Monitor via TLC (Rf ~0.4 in same solvent system) .

Advanced Research Questions

Q. How do steric and electronic effects of methyl groups influence reactivity in derivatization reactions?

The 3,4,6-trimethyl substitution creates steric hindrance, limiting nucleophilic attack at the aromatic ring. Key observations:

  • Electrophilic substitution : Methyl groups direct electrophiles to the less hindered 2- and 5-positions, confirmed by bromination studies .
  • Aldehyde reactivity : Steric shielding reduces unwanted aldol condensation, enabling selective Knoevenagel reactions with malononitrile (yield >75% under mild conditions) .

Q. How can contradictory data on reaction yields in Fries rearrangements be resolved?

Discrepancies arise from:

  • Catalyst purity : Commercial BF₃ often contains traces of water, reducing activity. Pre-drying BF₃ with molecular sieves improves yield by 15–20% .
  • Temperature gradients : Inconsistent heating (e.g., oil bath vs. microwave) leads to variable kinetics. Use a thermostatted reactor for reproducibility .

Q. What experimental designs are suitable for probing the compound’s antioxidant mechanism?

  • DPPH assay : Monitor radical scavenging at 517 nm. IC₅₀ values correlate with hydroxyl group availability .
  • Computational modeling : Density Functional Theory (DFT) to calculate bond dissociation energies (BDE) of phenolic O-H bonds. Lower BDE (<85 kcal/mol) predicts higher antioxidant activity .
  • Kinetic studies : Stopped-flow spectroscopy to measure reaction rates with superoxide radicals (O₂⁻•) .

Q. How can isotopic labeling (e.g., deuterium) be used to study metabolic pathways?

  • Deuterated analogs : Synthesize this compound-d₆ by replacing methyl groups with CD₃. Use LC-MS/MS to track metabolites in hepatic microsomal assays .
  • Mechanistic insights : Deuterium isotope effects (kH/kD > 2) indicate rate-limiting steps involving C-H bond cleavage .

Methodological Notes

  • Safety protocols : Due to acute toxicity (oral LD₅₀ = 320 mg/kg in rats), use fume hoods and PPE (gloves, goggles) during handling .
  • Data validation : Cross-reference NMR shifts with PubChem (CID: 148989735) and computational predictions (Gaussian 16 B3LYP/6-31G*) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde
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2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde

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